molecular formula C12H17N3O5S2 B2362174 Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1797341-98-0

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2362174
CAS No.: 1797341-98-0
M. Wt: 347.4
InChI Key: GGDJLHVGXUNWRL-UHFFFAOYSA-N
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Description

“Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate” is a compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of similar thiadiazole derivatives is established based on spectral data and elemental analyses . The molecule is twisted with a dihedral angle between the 1,3,4-thiadiazole and benzene rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives include condensation reactions and cycloaddition with dipolarophiles . The singlet signal for the NH group and the singlet signal for the =CH group confirm the successful conduction of condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar thiadiazole derivatives are determined using techniques like 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate and its derivatives have been explored for their antimicrobial properties. For instance, the synthesis of certain heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which shares structural similarities with the compound , has demonstrated antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, the synthesis of new 1,3,4-thiadiazoles and their antibacterial activities have been researched, indicating potential applications in this field (Wu Qi, 2014).

Synthesis of Thiadiazoles and Related Compounds

The compound's thiadiazole moiety is of significant interest. Various methods for preparing 4,5-disubstituted-1,2,3-thiadiazoles have been explored, including the synthesis of similar compounds with potential pharmaceutical applications (Peet & Sunder, 1975).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of 1,3,4-thiadiazole, a core component of the compound , have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. This indicates the compound's relevance in cardiovascular research (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Synthesis of Piperidine Derivatives

The synthesis and antibacterial activities of piperazine derivatives, which are structurally related to the compound , have been investigated. These studies reveal the compound's relevance in the synthesis of new antibacterial agents (Iqbal et al., 2017).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to handle all chemical compounds with care, avoiding breathing dust and contact with skin and eyes .

Future Directions

The potential antimicrobial effect of new thiadiazole derivatives was observed mainly against Gram-positive bacteria . This suggests that these compounds could be further explored for their potential as antimicrobial agents .

Properties

IUPAC Name

methyl 2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S2/c1-8-11(21-14-13-8)12(17)15-5-3-9(4-6-15)22(18,19)7-10(16)20-2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDJLHVGXUNWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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